molecular formula C14H10ClFO3 B6402929 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1261969-96-3

5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402929
CAS RN: 1261969-96-3
M. Wt: 280.68 g/mol
InChI Key: QUEADJXVNFHVBY-UHFFFAOYSA-N
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Description

5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid (5C3F2MPA) is an organic compound with a molecular formula of C9H6ClFO3. It is a white to off-white powder with a melting point of 189-192°C and a solubility of 0.1 g/100 mL in water. 5C3F2MPA is a valuable building block for the synthesis of a variety of compounds, and has been used in a variety of scientific research applications.

Scientific Research Applications

5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of compounds used in medicinal chemistry, such as inhibitors of the enzyme cytochrome P450. It has also been used as a reagent in the synthesis of fluorescent probes for the detection of biomolecules. 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has also been used in the synthesis of compounds used in the study of the structure and function of proteins, and in the synthesis of compounds used in the study of the structure and function of enzymes.

Mechanism of Action

5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has been used as a reagent in the synthesis of compounds used in medicinal chemistry. It acts as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of many drugs. 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% binds to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme.
Biochemical and Physiological Effects
5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of compounds that have been found to have a variety of biochemical and physiological effects. Compounds synthesized using 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% have been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. They have also been found to have an effect on the regulation of gene expression and signal transduction pathways.

Advantages and Limitations for Lab Experiments

The use of 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is easy to obtain and store. It is also a relatively non-toxic compound, and is not likely to cause any adverse effects on the environment. However, it should be noted that 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% is a relatively reactive compound, and should be handled with care.

Future Directions

The use of 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% in scientific research is expected to continue to expand in the future. It is likely that it will continue to be used as a reagent in the synthesis of compounds used in medicinal chemistry, and in the synthesis of fluorescent probes for the detection of biomolecules. It is also likely that it will be used in the synthesis of compounds used in the study of the structure and function of proteins and enzymes. Additionally, it is likely that 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% will be used in the synthesis of compounds with a variety of biochemical and physiological effects, such as anti-inflammatory, anti-fungal, and anti-bacterial properties.

Synthesis Methods

5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% can be synthesized in two steps. The first step involves the reaction of 5-chloro-3-fluoro-2-methoxybenzoic acid with anhydrous potassium fluoride in the presence of acetic acid. This reaction yields 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% as a white solid. The second step involves the reaction of 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% with sodium borohydride in the presence of methanol, which yields 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% in 95% purity.

properties

IUPAC Name

3-chloro-5-(5-fluoro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-3-2-11(16)7-12(13)8-4-9(14(17)18)6-10(15)5-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEADJXVNFHVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690219
Record name 5-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-96-3
Record name 5-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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